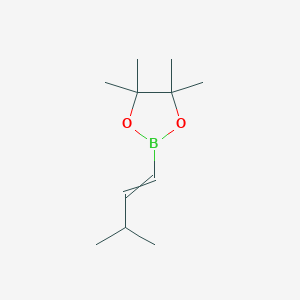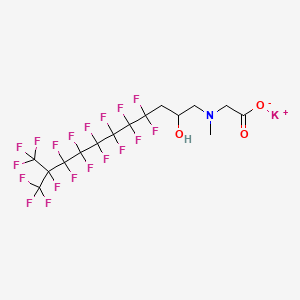![molecular formula C9H12ClFO B13409638 Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) CAS No. 81687-78-7](/img/structure/B13409638.png)
Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) is a chemical compound with the molecular formula C9H12ClFO and a molar mass of 190.64 g/mol . This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique bicyclic structure. The presence of a carbonyl chloride group and a fluorine atom makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with thionyl chloride (SOCl2) in the presence of a fluorinating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Bicyclo[2.2.2]octane-1-carboxylic acid+SOCl2+Fluorinating agent→Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic acids: Formed from hydrolysis.
Scientific Research Applications
Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atom can also influence the compound’s reactivity and stability by altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
Bicyclo[2.2.2]octane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
Bicyclo[2.2.2]octane-1-carbonyl fluoride: Similar structure but with a fluoride group instead of chloride.
Uniqueness
The presence of both the carbonyl chloride group and the fluorine atom in bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) makes it unique. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
4-fluorobicyclo[2.2.2]octane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFO/c10-7(12)8-1-4-9(11,5-2-8)6-3-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOXEBNOHRTYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509343 |
Source


|
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81687-78-7 |
Source


|
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)



![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

